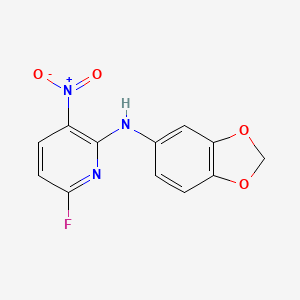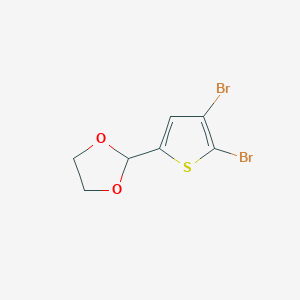
Methyl 5-hydroxyisoquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-hydroxyisoquinoline-6-carboxylate is a chemical compound with the molecular formula C11H9NO3 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxyisoquinoline-6-carboxylate typically involves the esterification of 5-Hydroxy-6-isoquinolinecarboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The choice of catalyst and solvent, as well as reaction temperature and time, are critical factors in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-hydroxyisoquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-6-isoquinolinecarboxylic acid methyl ester.
Reduction: Formation of 5-hydroxy-6-isoquinolinecarbinol.
Substitution: Formation of 5-halo-6-isoquinolinecarboxylic acid methyl ester.
Applications De Recherche Scientifique
Methyl 5-hydroxyisoquinoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 5-hydroxyisoquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-3-pyridinecarboxylic acid methyl ester: Similar in structure but with a pyridine ring instead of isoquinoline.
6-Isoquinolinecarboxylic acid, 5-hydroxy-, methyl ester: A closely related compound with slight variations in functional groups.
Uniqueness
Methyl 5-hydroxyisoquinoline-6-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its isoquinoline backbone provides a versatile scaffold for the development of novel compounds with potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
methyl 5-hydroxyisoquinoline-6-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-3-2-7-6-12-5-4-8(7)10(9)13/h2-6,13H,1H3 |
Clé InChI |
QQRJNTPXTCAFHZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=C(C=C1)C=NC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(Aziridin-1-yl)-1-ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8545753.png)


![Methyl [(4-propoxyphenyl)carbamothioyl]carbamate](/img/structure/B8545774.png)



![Imidazo[1,2-a]pyrimidine, 3-(tributylstannyl)-7-(trifluoromethyl)-](/img/structure/B8545797.png)



